2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base.
Acylation: The final step involves the acylation of the quinoline derivative with N-phenylacetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. It can be used in the design of inhibitors for specific enzymes or receptors.
Medicine
Medically, the compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure allows for interactions with various biological targets, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
- 2-[3-(4-bromobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
- 2-[3-(4-methylbenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Uniqueness
The uniqueness of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide lies in the presence of the fluorobenzenesulfonyl group. This group imparts distinct electronic properties, enhancing the compound’s reactivity and potential biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-6-4-3-5-7-17)14-23(25(19)30)35(31,32)18-10-8-16(26)9-11-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVRNKNUHSBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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